molecular formula C8H11NO2 B12361308 Ethyl4-cyano-3-methylbut-3-enoate

Ethyl4-cyano-3-methylbut-3-enoate

Cat. No.: B12361308
M. Wt: 153.18 g/mol
InChI Key: WMCPTBJPTGUIFX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-3-methylbut-3-enoate is a chemical compound that belongs to the class of enoates. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. The compound has a molecular weight of 153.18 and is known for its liquid physical form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 4-cyano-3-methylbut-3-enoate typically involves the reaction of ethyl acetoacetate with acrylonitrile in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of Ethyl 4-cyano-3-methylbut-3-enoate involves large-scale chemical synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols and amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-cyano-3-methylbut-3-enoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methylbut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyano group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 4-cyano-3-methylbut-3-enoate can be compared with other similar compounds such as:

  • Methyl 4-cyano-3-methylbut-3-enoate
  • Ethyl 4-cyano-3-methylbut-2-enoate
  • Ethyl 3-cyano-3-methylbut-3-enoate

These compounds share similar structural features but differ in their chemical reactivity and applications. Ethyl 4-cyano-3-methylbut-3-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl (E)-4-cyano-3-methylbut-3-enoate

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+

InChI Key

WMCPTBJPTGUIFX-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)C/C(=C/C#N)/C

Canonical SMILES

CCOC(=O)CC(=CC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.